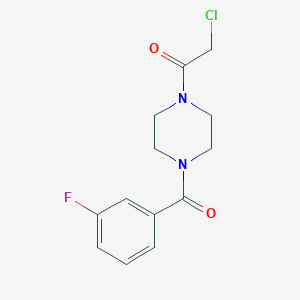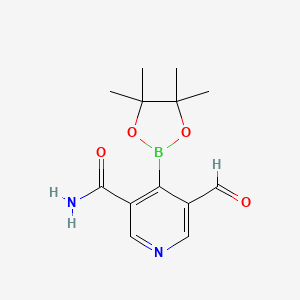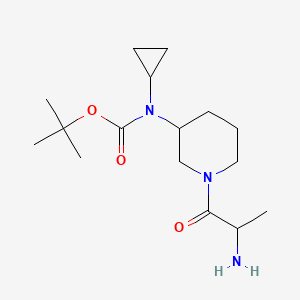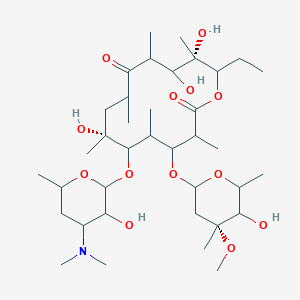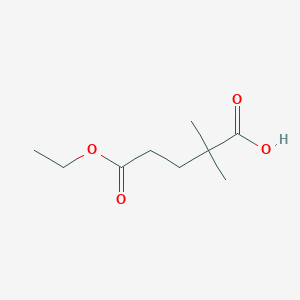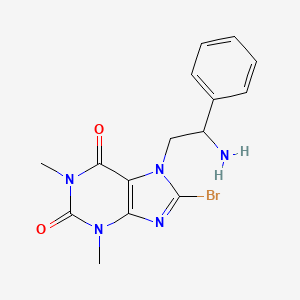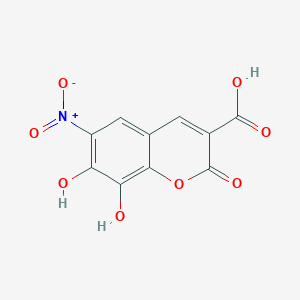
7,8-Dihydroxy-6-nitro-2-oxo-2h-chromene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves the Knoevenagel reaction, where 8-formyl-7-hydroxy coumarin is treated with N,N-disubstituted cyano acetamides in the presence of piperidine . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles, such as employing green solvents and catalysts to minimize environmental impact . The optimization of reaction conditions, including solvent choice and temperature control, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The hydroxyl groups at positions 7 and 8 can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
科学的研究の応用
7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various coumarin derivatives with potential biological activities.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Its derivatives have shown promise as anti-cancer, anti-microbial, and anti-inflammatory agents.
作用機序
The biological activity of 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to anti-cancer effects .
類似化合物との比較
7-Hydroxycoumarin: Known for its anti-tumor and anti-inflammatory properties.
6-Nitrocoumarin: Exhibits strong fluorescence, making it useful in imaging applications.
8-Hydroxyquinoline: Used as a chelating agent and in the treatment of metal poisoning
Uniqueness: 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid stands out due to its dual hydroxyl and nitro functional groups, which confer unique reactivity and biological activity
特性
分子式 |
C10H5NO8 |
|---|---|
分子量 |
267.15 g/mol |
IUPAC名 |
7,8-dihydroxy-6-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5NO8/c12-6-5(11(17)18)2-3-1-4(9(14)15)10(16)19-8(3)7(6)13/h1-2,12-13H,(H,14,15) |
InChIキー |
LTNZQDCMMYQKKJ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1[N+](=O)[O-])O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)
